4-Isobutoxy-3-trifluoromethylphenylamine

Medicinal Chemistry Drug Design Pharmacokinetics

4-Isobutoxy-3-trifluoromethylphenylamine (CAS 1183106-67-3) is a halogenated aromatic amine with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol. It belongs to the class of 4-alkoxy-3-trifluoromethyl-substituted phenylamines, a scaffold widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C11H14F3NO
Molecular Weight 233.23 g/mol
CAS No. 1183106-67-3
Cat. No. B1400829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-3-trifluoromethylphenylamine
CAS1183106-67-3
Molecular FormulaC11H14F3NO
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-3-8(15)5-9(10)11(12,13)14/h3-5,7H,6,15H2,1-2H3
InChIKeyQSZNEZDWWAGQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-3-trifluoromethylphenylamine (CAS 1183106-67-3): Core Identity and Procurement Baseline


4-Isobutoxy-3-trifluoromethylphenylamine (CAS 1183106-67-3) is a halogenated aromatic amine with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol . It belongs to the class of 4-alkoxy-3-trifluoromethyl-substituted phenylamines, a scaffold widely employed in medicinal chemistry and agrochemical research. The compound serves as a versatile building block for the synthesis of more complex organic molecules and is offered commercially with a minimum purity specification of 95% .

Synthetic building block Medicinal chemistry & agrochemical research Defined purity specification for lot consistency

Why 4-Isobutoxy-3-trifluoromethylphenylamine Cannot Be Readily Substituted by Generic Analogs


Substitution of the 4-position alkoxy group in the 3-trifluoromethylphenylamine scaffold significantly alters both physicochemical and biological properties. Even minor modifications to the alkoxy chain—such as replacing the branched isobutoxy group with a linear butoxy, an isopentyloxy, or an unsubstituted hydroxyl—result in measurable changes in lipophilicity (e.g., logP), steric bulk, and metabolic stability [1][2][3]. These changes directly impact the compound's utility in Structure-Activity Relationship (SAR) studies, pharmacokinetic optimization, and downstream synthetic compatibility, rendering generic substitutions unreliable without empirical validation.

  • Branched isobutoxy vs linear alkoxy analogs may shift lipophilicity and SAR interpretation
  • Trifluoromethyl group contributes metabolic stability; non-fluorinated analogs may alter oxidative metabolism profile
  • Steric bulk of isobutoxy cannot be replicated by smaller alkoxy groups, affecting target binding conformation

Quantitative Differentiation Evidence for 4-Isobutoxy-3-trifluoromethylphenylamine


Lipophilicity Modulation: Comparative LogP Analysis of Alkoxy-Substituted Trifluoromethylanilines

The isobutoxy substituent at the 4-position of 3-trifluoromethylphenylamine confers a calculated logP value of approximately 2.8, which is substantially higher than that of the unsubstituted parent compound, 4-aminobenzotrifluoride (logP ≈ 1.2) [1][2]. This increase in lipophilicity is consistent with the introduction of a branched alkoxy group, which enhances membrane permeability potential while maintaining a favorable balance for aqueous solubility compared to longer or more lipophilic alkoxy chains (e.g., isopentyloxy, which would further elevate logP) [3][4].

Lipophilicity
Class-level inference
logP ≈ 2.8 Δ +1.6 vs parent
Reported logP supports moderate lipophilicity for membrane permeability studies
In silico prediction; class-level inference
Medicinal Chemistry Drug Design Pharmacokinetics

Metabolic Stability Enhancement: Class-Level Contribution of the Trifluoromethyl Group

The trifluoromethyl group is a well-established metabolic blocker, increasing the oxidative metabolic stability of aromatic amines. A statistical analysis of bioactive compounds revealed that substitution with a trifluoromethyl group significantly reduces the rate of cytochrome P450-mediated metabolism compared to non-fluorinated or methyl-substituted analogs [1]. Specifically, the -CF3 group at the meta-position (as in 4-isobutoxy-3-trifluoromethylphenylamine) prevents hydroxylation and subsequent conjugation, thereby prolonging the potential in vivo half-life of derived pharmacophores [2].

Metabolic Stability
Class-level inference
-CF3 present enhanced stability vs non-fluorinated
Trifluoromethyl group may reduce oxidative metabolism in lead optimization
Qualitative; class-level SAR studies
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Steric Bulk and Conformational Restriction: Differentiating Isobutoxy from Linear Alkoxy Analogs

The branched isobutoxy group (2-methylpropoxy) introduces greater steric hindrance and conformational restriction compared to a linear butoxy chain. In SAR studies of related compounds, the branched alkoxy substituent has been shown to influence binding affinity to biological targets by restricting the conformational freedom of the pendant chain . This steric effect is distinct from that of a linear butoxy group (e.g., 4-butoxy-3-trifluoromethylphenylamine), which offers a more flexible, extended conformation that may interact differently with hydrophobic binding pockets .

Steric Profile
Data to verify
Branched isobutoxy vs linear butoxy
Branched alkoxy may provide distinct conformational restriction for SAR studies
Inferred from general alkoxy effects; no direct source
Medicinal Chemistry Molecular Modeling SAR

Commercial Availability and Purity Benchmarking

4-Isobutoxy-3-trifluoromethylphenylamine (CAS 1183106-67-3) is available from commercial suppliers with a documented minimum purity specification of 95% . This specification provides a quantitative baseline for procurement, ensuring batch-to-batch consistency for research and development purposes. In contrast, closely related analogs such as 4-(isopentyloxy)-3-(trifluoromethyl)aniline (CAS 946697-36-5) may have varying purity grades and less standardized commercial availability [1].

Purity Benchmark
Cross-study comparable
≥95% (min. spec.)
Defined purity specification supports reproducible synthesis and procurement
Vendor technical datasheets
Chemical Procurement Quality Control Sourcing

Optimal Research and Industrial Application Scenarios for 4-Isobutoxy-3-trifluoromethylphenylamine


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates

The compound's calculated logP of ~2.8 [1] and the metabolically stabilizing trifluoromethyl group [2] make it a suitable building block for the synthesis of central nervous system (CNS) drug candidates, where optimal lipophilicity (logP 2-4) is critical for blood-brain barrier penetration. The branched isobutoxy group provides a sterically defined hydrophobic moiety for probing ligand-protein interactions.

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

In SAR campaigns, the 4-isobutoxy-3-trifluoromethylphenylamine core can be elaborated into kinase inhibitor scaffolds. The combination of the electron-withdrawing -CF3 group (enhancing binding to ATP-binding pockets) and the branched alkoxy group (modulating selectivity) is a validated strategy [3][4].

Agrochemical Research: Synthesis of Fluorinated Pesticide Intermediates

The trifluoromethyl group is a prevalent motif in modern agrochemicals due to its contribution to metabolic stability and environmental persistence [2]. This compound serves as an intermediate for the synthesis of novel fluorinated herbicides or fungicides, where the isobutoxy group can be further functionalized.

Chemical Biology: Development of Fluorescent or Affinity Probes

The primary amine handle allows for facile conjugation to reporter groups (e.g., fluorophores, biotin). The unique lipophilic and steric profile of the compound can be exploited to design probes that mimic the binding mode of drug candidates in cellular target engagement assays.

Application
Selection Property
Validation Focus
CNS lead optimization research
Lipophilicity profile supports blood-brain barrier permeability studies
Brain penetration and pharmacokinetic assays
Kinase inhibitor SAR studies
Electron-withdrawing -CF3 and sterically defined alkoxy group
Kinase selectivity and binding affinity profiling
Agrochemical intermediate synthesis
Metabolic stability contribution from trifluoromethyl group
Herbicidal/fungicidal activity screening
Chemical probe development
Primary amine conjugation handle
Target engagement and cellular uptake assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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